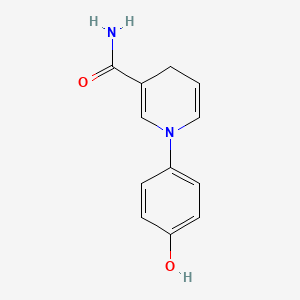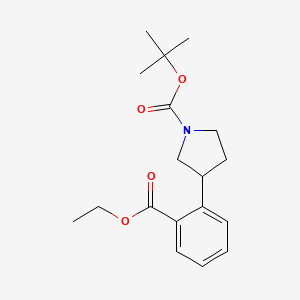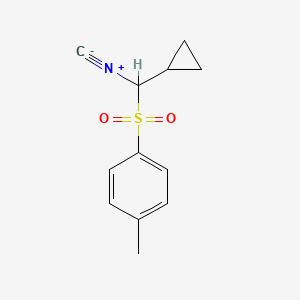
1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene is an organic compound characterized by a cyclopropyl group attached to a sulfonyl group, which is further connected to a 4-methylbenzene ring
Preparation Methods
The synthesis of 1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of cyclopropylmethylamine with a sulfonyl chloride derivative under controlled conditions to form the desired sulfonyl compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene involves its interaction with molecular targets through its sulfonyl and isocyano groups. These interactions can lead to the formation of stable complexes with proteins or enzymes, affecting their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene can be compared with other sulfonyl-containing compounds, such as:
1-((Cyclopropylmethyl)sulfonyl)-4-methylbenzene: Lacks the isocyano group, leading to different reactivity and applications.
1-((Cyclopropyl(isocyano)methyl)sulfonyl)benzene: Lacks the methyl group on the benzene ring, affecting its physical and chemical properties
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
1-[cyclopropyl(isocyano)methyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C12H13NO2S/c1-9-3-7-11(8-4-9)16(14,15)12(13-2)10-5-6-10/h3-4,7-8,10,12H,5-6H2,1H3 |
InChI Key |
ZRFHBJIXRUHQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2CC2)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
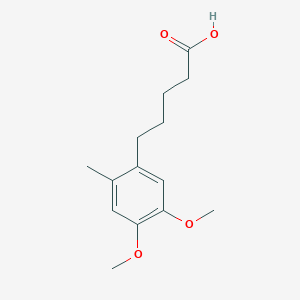
![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)
![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)
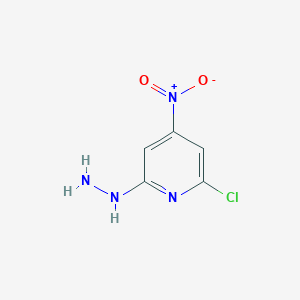
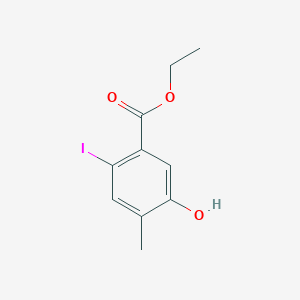

![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
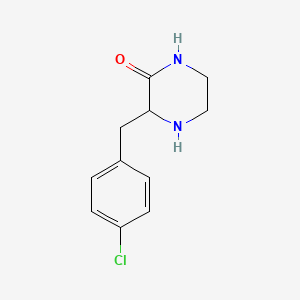
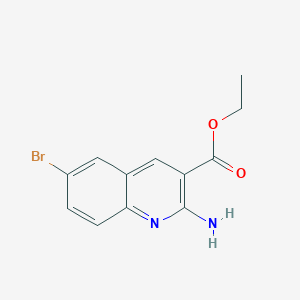
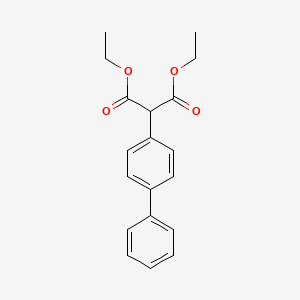
![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)
